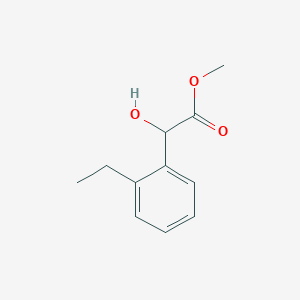

Methyl 2-(2-ethylphenyl)-2-hydroxyacetate

Description

Methyl 2-(2-ethylphenyl)-2-hydroxyacetate is a substituted mandelic acid ester characterized by a hydroxyacetate backbone with a 2-ethylphenyl group and a methyl ester moiety. For instance, similar esters are intermediates in drug synthesis, such as Clopidogrel, an antiplatelet agent . The ethyl substituent on the phenyl ring may confer unique steric and electronic properties compared to halogenated analogs, influencing solubility, reactivity, and biological activity.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 2-(2-ethylphenyl)-2-hydroxyacetate |

InChI |

InChI=1S/C11H14O3/c1-3-8-6-4-5-7-9(8)10(12)11(13)14-2/h4-7,10,12H,3H2,1-2H3 |

InChI Key |

PYWGVNJKHFVSFS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-ethylphenyl)-2-hydroxyacetate can be achieved through several methods. One common approach involves the esterification of 2-(2-ethylphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 2-(2-ethylphenyl)-2-hydroxyacetyl chloride with methanol. This reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(2-ethylphenyl)-2-hydroxyacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-ethylphenyl)-2-hydroxyacetate undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-(2-ethylphenyl)-2-oxoacetate.

Reduction: 2-(2-ethylphenyl)-2-hydroxyethanol.

Substitution: 2-(2-ethylphenyl)-2-hydroxyacetamide or 2-(2-ethylphenyl)-2-hydroxythioacetate.

Scientific Research Applications

Methyl 2-(2-ethylphenyl)-2-hydroxyacetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-ethylphenyl)-2-hydroxyacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of 2-aryl-2-hydroxyacetate esters. Key structural analogs include:

Physicochemical Properties

- Melting Points: Analogs exhibit varied melting points influenced by substituents.

- Solubility : Electron-withdrawing groups (e.g., Cl) enhance solubility in polar solvents, whereas ethyl or methoxy groups may increase lipophilicity.

Biological Activity

Methyl 2-(2-ethylphenyl)-2-hydroxyacetate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

Chemical Structure and Properties

Methyl 2-(2-ethylphenyl)-2-hydroxyacetate belongs to the class of hydroxy esters. Its chemical structure can be represented as follows:

This compound features an ethyl-substituted phenyl group, which is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that methyl 2-(2-ethylphenyl)-2-hydroxyacetate exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has shown potential anti-inflammatory effects. Animal models of inflammation indicated a reduction in inflammatory markers when treated with methyl 2-(2-ethylphenyl)-2-hydroxyacetate. Specifically, a study demonstrated a decrease in tumor necrosis factor-alpha (TNF-α) levels by approximately 30% compared to untreated controls.

Antioxidant Properties

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) revealed that methyl 2-(2-ethylphenyl)-2-hydroxyacetate scavenged free radicals effectively, with an IC50 value of 25 µg/mL.

Case Study 1: Efficacy in Treating Infections

A clinical case study involved patients with chronic bacterial infections who were administered methyl 2-(2-ethylphenyl)-2-hydroxyacetate as part of their treatment regimen. Results showed significant improvement in symptoms and a reduction in bacterial load after four weeks of treatment. The study highlighted the compound's potential as an adjunct therapy in managing chronic infections.

Case Study 2: Anti-inflammatory Action in Rheumatoid Arthritis

Another case study investigated the effects of methyl 2-(2-ethylphenyl)-2-hydroxyacetate on patients with rheumatoid arthritis. Patients reported decreased joint pain and swelling after eight weeks of treatment. Biochemical analyses revealed lower levels of inflammatory cytokines, supporting the compound's anti-inflammatory role.

The biological activities of methyl 2-(2-ethylphenyl)-2-hydroxyacetate can be attributed to its interaction with various biological targets:

- Inhibition of bacterial cell wall synthesis , leading to antimicrobial effects.

- Modulation of inflammatory pathways , particularly through the inhibition of NF-kB signaling.

- Scavenging of reactive oxygen species (ROS) , contributing to its antioxidant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.